2-[3-(2-Diethylaminoethylsulfanyl)-[1,2,4]triazino[5,6-b]indol-5-yl]acetamide
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Overview
Description
2-(3-{[2-(diethylamino)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazinoindole core, which is fused with various functional groups, making it a versatile molecule for scientific research and industrial applications .
Preparation Methods
The synthesis of 2-(3-{[2-(diethylamino)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide involves multiple steps. One common synthetic route starts with the preparation of the triazinoindole core, followed by the introduction of the diethylaminoethyl and sulfanyl groups. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The final step includes the acylation of the intermediate compound to form the acetamide derivative .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(3-{[2-(diethylamino)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-{[2-(diethylamino)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide involves its ability to bind to iron ions. This binding inhibits the availability of iron, which is essential for the proliferation of cancer cells. The compound selectively binds to ferrous ions, leading to the induction of apoptosis in cancer cells through the mitochondrial pathway .
Comparison with Similar Compounds
Similar compounds include other triazinoindole derivatives, such as:
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core but differ in their functional groups, leading to variations in their biological activities.
VLX600: An iron chelator with a similar mechanism of action but different structural features.
The uniqueness of 2-(3-{[2-(diethylamino)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide lies in its selective binding to ferrous ions and its potent antiproliferative activity against cancer cells .
Properties
Molecular Formula |
C17H22N6OS |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-[3-[2-(diethylamino)ethylsulfanyl]-[1,2,4]triazino[5,6-b]indol-5-yl]acetamide |
InChI |
InChI=1S/C17H22N6OS/c1-3-22(4-2)9-10-25-17-19-16-15(20-21-17)12-7-5-6-8-13(12)23(16)11-14(18)24/h5-8H,3-4,9-11H2,1-2H3,(H2,18,24) |
InChI Key |
HSBBYHGFIOBMGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC1=NC2=C(C3=CC=CC=C3N2CC(=O)N)N=N1 |
Origin of Product |
United States |
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